2-methoxy-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide
Description
2-Methoxy-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide is a benzamide derivative featuring a methoxy group at the 2-position of the benzoyl core. The nitrogen atom of the amide is substituted with a thiophen-3-ylmethyl group and a 2,2,2-trifluoroethyl moiety. This structural combination imparts unique physicochemical and pharmacological properties.
Properties
IUPAC Name |
2-methoxy-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO2S/c1-21-13-5-3-2-4-12(13)14(20)19(10-15(16,17)18)8-11-6-7-22-9-11/h2-7,9H,8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GADMHBCFZCLXIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N(CC2=CSC=C2)CC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural Features of Selected Benzamide Derivatives
Key Observations:
Trifluoroethyl vs. Trifluoromethyl Groups : The target compound’s trifluoroethyl group (–CF₂CF₃) increases steric bulk and lipophilicity compared to trifluoromethyl (–CF₃) groups in compounds like 2-fluoro-N-methyl-3-(trifluoromethyl)benzamide. This difference may influence membrane permeability and target engagement .
Thiophene vs. Thiazole Rings: The thiophen-3-ylmethyl group in the target compound differs from nitazoxanide’s nitro-thiazole substituent.
Methoxy Positioning : The 2-methoxy group in the target compound contrasts with 4-methoxy substituents in ’s derivatives. Ortho-substitution can sterically hinder rotation, affecting molecular conformation and binding .
Spectroscopic and Physicochemical Properties
Table 2: Spectroscopic Data Comparisons
Key Observations:
- The target compound’s IR spectrum would exhibit a strong C=O stretch (~1663–1682 cm⁻¹) and C–F vibrations (~1247–1255 cm⁻¹), consistent with trifluoroethyl-containing analogs .
- Unlike triazole derivatives in , the target compound retains the benzamide carbonyl, critical for hydrogen bonding in biological targets .
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